molecular formula C13H19N5 B13038966 Tofacitinib impurity 3

Tofacitinib impurity 3

货号: B13038966
分子量: 245.32 g/mol
InChI 键: MZLXAYQSECRJPN-KOLCDFICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tofacitinib impurity 3 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is one of the by-products formed during the synthesis of tofacitinib and is monitored for quality control purposes to ensure the purity and efficacy of the final pharmaceutical product .

化学反应分析

Tofacitinib impurity 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Tofacitinib impurity 3 has several scientific research applications, including:

作用机制

The mechanism of action of tofacitinib impurity 3 is closely related to that of tofacitinib. It involves the inhibition of Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are critical for the signaling pathways of various cytokines. This inhibition modulates immune responses and reduces inflammation . The molecular targets include cytokine receptors and downstream signaling molecules involved in the JAK-STAT pathway .

相似化合物的比较

Tofacitinib impurity 3 can be compared with other similar compounds, such as:

    Peficitinib: Another Janus kinase inhibitor used for rheumatoid arthritis.

    Baricitinib: Also a Janus kinase inhibitor with applications in autoimmune diseases.

The uniqueness of this compound lies in its specific formation during the synthesis of tofacitinib and its role in quality control .

属性

分子式

C13H19N5

分子量

245.32 g/mol

IUPAC 名称

(3R,4R)-N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine

InChI

InChI=1S/C13H19N5/c1-9-4-6-18(7-11(9)14-2)13-10-3-5-15-12(10)16-8-17-13/h3,5,8-9,11,14H,4,6-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1

InChI 键

MZLXAYQSECRJPN-KOLCDFICSA-N

手性 SMILES

C[C@@H]1CCN(C[C@@H]1NC)C2=NC=NC3=C2C=CN3

规范 SMILES

CC1CCN(CC1NC)C2=NC=NC3=C2C=CN3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。